3,3-Dimethyl-1-(thiazolo[4,5-c]pyridin-2-ylthio)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1-(thiazolo[4,5-c]pyridin-2-ylthio)butan-2-one is a complex organic compound that features a thiazole ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(thiazolo[4,5-c]pyridin-2-ylthio)butan-2-one typically involves the reaction of thiazole derivatives with pyridine derivatives. One common method involves the use of hydrazonoyl halides as precursors. The reaction conditions often include the use of ethanol and triethylamine as solvents and catalysts, respectively .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with optimizations for scale-up and yield improvement.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-1-(thiazolo[4,5-c]pyridin-2-ylthio)butan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Triethylamine, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1-(thiazolo[4,5-c]pyridin-2-ylthio)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly against breast cancer cell lines.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1-(thiazolo[4,5-c]pyridin-2-ylthio)butan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but differ in their substituents and specific properties.
Thiazolo[3,2-a]pyridines: Another class of thiazole-pyridine fused compounds with distinct chemical and biological activities.
Uniqueness
3,3-Dimethyl-1-(thiazolo[4,5-c]pyridin-2-ylthio)butan-2-one is unique due to its specific substitution pattern and the presence of the dimethyl and butanone groups
Eigenschaften
Molekularformel |
C12H14N2OS2 |
---|---|
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
3,3-dimethyl-1-([1,3]thiazolo[4,5-c]pyridin-2-ylsulfanyl)butan-2-one |
InChI |
InChI=1S/C12H14N2OS2/c1-12(2,3)10(15)7-16-11-14-8-6-13-5-4-9(8)17-11/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
XIWAQUISBJRWCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)CSC1=NC2=C(S1)C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.